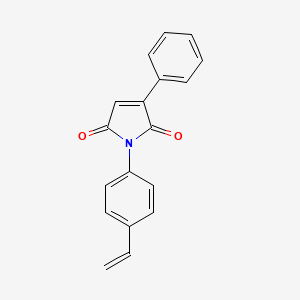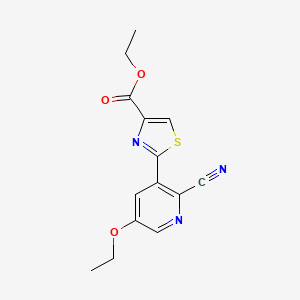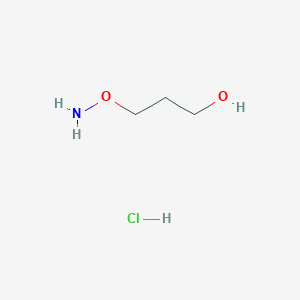
3-(Aminooxy)-1-propanol Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminooxy)-1-propanol Hydrochloride is a chemical compound with the molecular formula C3H10ClNO2. It is a derivative of hydroxylamine and is known for its reactivity due to the presence of the aminooxy functional group. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminooxy)-1-propanol Hydrochloride typically involves the reaction of hydroxylamine hydrochloride with an appropriate aldehyde or ketone, followed by reduction. One common method is the reaction of hydroxylamine hydrochloride with 3-chloropropanol, followed by reduction with sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminooxy)-1-propanol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oximes.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group acts as a nucleophile
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reactions often involve alkyl halides or acyl chlorides as electrophiles.
Major Products Formed
Oxidation: Oximes are the primary products.
Reduction: Amines are formed as major products.
Substitution: The products depend on the electrophile used; for example, alkylation or acylation products.
Applications De Recherche Scientifique
3-(Aminooxy)-1-propanol Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: The compound is used in the study of enzyme mechanisms and as an inhibitor of pyridoxal phosphate-dependent enzymes.
Industry: The compound is used in the synthesis of various chemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 3-(Aminooxy)-1-propanol Hydrochloride involves its interaction with pyridoxal phosphate-dependent enzymes. The aminooxy group forms a stable oxime with the pyridoxal phosphate cofactor, inhibiting the enzyme’s activity. This inhibition can affect various metabolic pathways, including those involved in neurotransmitter synthesis and amino acid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminooxyacetic acid: Another compound with an aminooxy group, used as an enzyme inhibitor.
Hydroxylamine: A simpler compound with similar reactivity but different applications.
3-(Aminooxy)-1-propanethiol Hydrochloride: A related compound with a thiol group instead of a hydroxyl group .
Uniqueness
3-(Aminooxy)-1-propanol Hydrochloride is unique due to its specific structure, which combines the reactivity of the aminooxy group with the stability of the propanol backbone. This combination makes it particularly useful in synthetic chemistry and enzyme inhibition studies.
Propriétés
Numéro CAS |
162507-93-9 |
|---|---|
Formule moléculaire |
C3H10ClNO2 |
Poids moléculaire |
127.57 g/mol |
Nom IUPAC |
3-aminooxypropan-1-ol;hydrochloride |
InChI |
InChI=1S/C3H9NO2.ClH/c4-6-3-1-2-5;/h5H,1-4H2;1H |
Clé InChI |
FEDUZRSVTQDNOC-UHFFFAOYSA-N |
SMILES canonique |
C(CO)CON.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-Iodo-2-phenylethenyl)selanyl]benzene](/img/structure/B12567794.png)
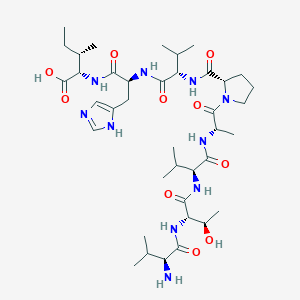
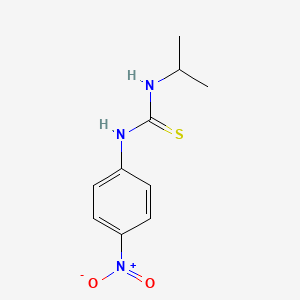
![2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline](/img/structure/B12567814.png)
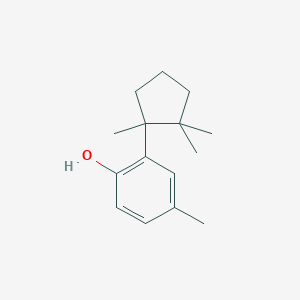
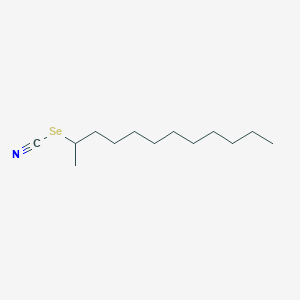
![N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine](/img/structure/B12567849.png)
![N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide](/img/structure/B12567851.png)
![Methanone, bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12567866.png)
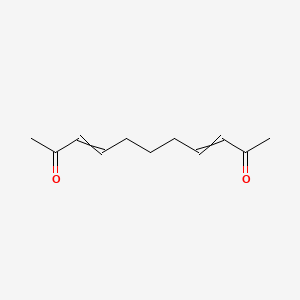
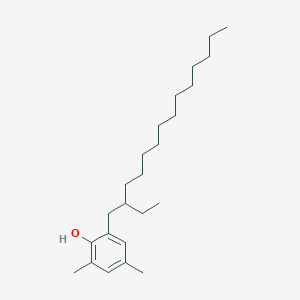
![2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B12567881.png)
